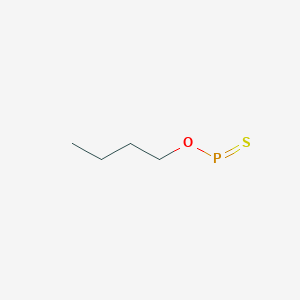
1-Thiophosphorosooxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thiophosphorosooxybutane is an organophosphorus compound characterized by the presence of a thiophosphate group attached to a butane backbone. This compound is part of a broader class of thiophosphates, which are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thiophosphorosooxybutane typically involves the reaction of butanol with thiophosphoryl chloride (PSCl3) under controlled conditions. The reaction proceeds as follows:
C4H9OH+PSCl3→C4H9OPSCl2+HCl
Further hydrolysis of the intermediate product yields this compound:
C4H9OPSCl2+H2O→C4H9OPS(OH)2+2HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes:
Reactant Purification: Ensuring high purity of butanol and thiophosphoryl chloride.
Controlled Reaction Conditions: Maintaining optimal temperature and pressure to maximize yield.
Product Isolation: Using distillation and crystallization techniques to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Thiophosphorosooxybutane undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding phosphates.
Reduction: Formation of phosphines.
Substitution: Replacement of the thiophosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Employs nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Produces phosphoric acid derivatives.
Reduction: Yields phosphine oxides.
Substitution: Forms various organophosphorus compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-Thiophosphorosooxybutane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 1-Thiophosphorosooxybutane involves its interaction with molecular targets such as enzymes and proteins. The thiophosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction disrupts metabolic pathways and cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophosphates: Compounds with similar thiophosphate groups.
Phosphorothioates: Analogous compounds with sulfur replacing one or more oxygen atoms in the phosphate group.
Phosphines: Compounds containing phosphorus-hydrogen bonds.
Uniqueness
1-Thiophosphorosooxybutane is unique due to its specific butane backbone and thiophosphate group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61351-26-6 |
|---|---|
Formule moléculaire |
C4H9OPS |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
1-thiophosphorosooxybutane |
InChI |
InChI=1S/C4H9OPS/c1-2-3-4-5-6-7/h2-4H2,1H3 |
Clé InChI |
OUEISHUHBNLIQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


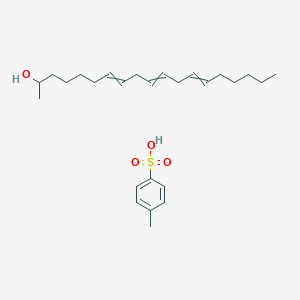
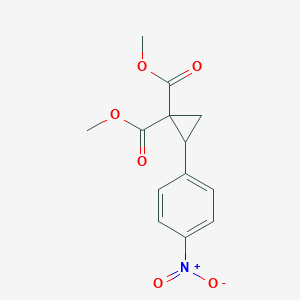
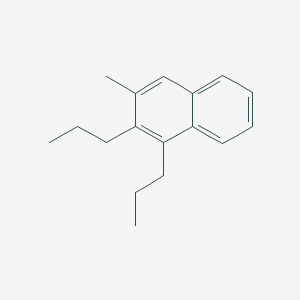
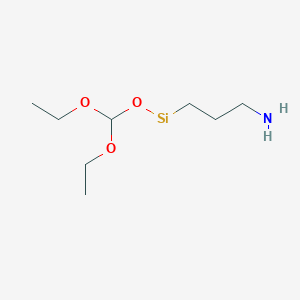
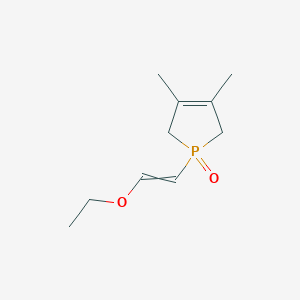

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)
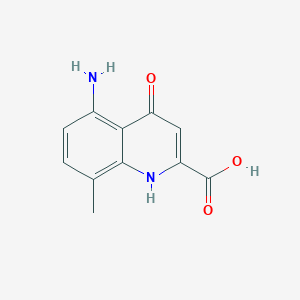
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
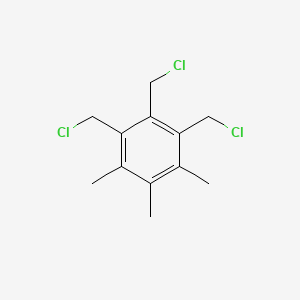
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
